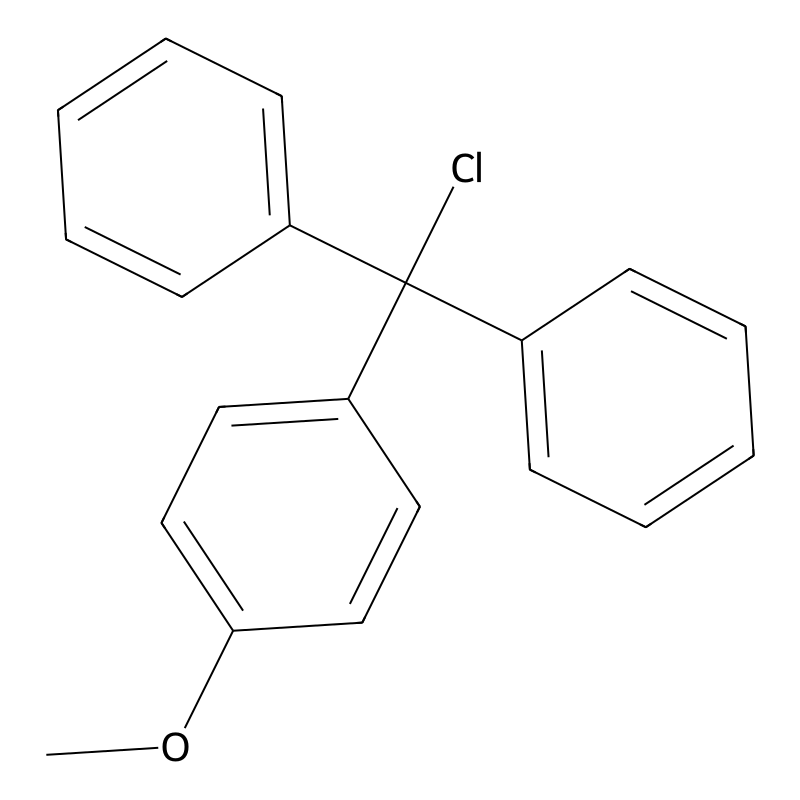

4-Methoxytrityl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protecting Groups in Organic Synthesis:

- MMT chloride serves as a protecting group for primary alcohols. This means it can be reversibly attached to a hydroxyl group (-OH) of a molecule, protecting it from unwanted reactions while other functional groups are modified. [Source: Royal Society of Chemistry, "Protecting groups in organic synthesis," ]

- Once the desired modifications are complete, the MMT group can be selectively removed under specific conditions, revealing the original hydroxyl group. This selective protection strategy is crucial in the stepwise synthesis of complex molecules.

Solid-Phase Synthesis of Oligonucleotides:

- MMT chloride plays a vital role in the solid-phase synthesis of oligonucleotides, which are short sequences of DNA or RNA.

- In this technique, the oligonucleotide is built up one building block (nucleoside phosphoramidite) at a time on a solid support. MMT protects the 5'-hydroxyl group (the end where the next building block is attached) of the growing oligonucleotide chain during each coupling step. [Source: National Center for Biotechnology Information, "Automated DNA Synthesizer," ]

- After each addition, the MMT group is cleaved, allowing for the attachment of the next nucleoside phosphoramidite. This cycle of protection, coupling, and deprotection is repeated until the desired oligonucleotide sequence is obtained.

4-Methoxytrityl chloride, also known as 4-Methoxytriphenylmethyl chloride, is an organic compound with the molecular formula and a molecular weight of 308.8 g/mol. It appears as a pale yellow to yellow-beige crystalline powder and is primarily used as a selective protecting reagent for primary hydroxyl groups in organic synthesis . This compound plays a significant role in the preparation of cyclic polypeptides, phosphoramidite nucleoside derivatives, and nanomaterials, which are essential in various pharmaceutical applications .

Additionally, it has been utilized in the synthesis of N-sulfonyl imines, showcasing its versatility as a reagent in organic chemistry .

While specific biological activity data for 4-Methoxytrityl chloride is limited, its derivatives have been investigated for potential antiviral properties. The compound's role as an intermediate in synthesizing biologically active molecules suggests it may contribute to the development of new therapeutic agents . Furthermore, it is classified as a skin and eye irritant, indicating that safety precautions are necessary when handling this compound .

The synthesis of 4-Methoxytrityl chloride typically involves the chlorination of 4-methoxytrityl alcohol. This process can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions to yield the desired chlorinated product . The reaction generally proceeds through the formation of an intermediate that subsequently loses water to form the final chlorinated compound.

General Reaction Scheme

4-Methoxytrityl chloride is extensively employed in organic synthesis, particularly in:

- Protecting Group Chemistry: It selectively protects primary hydroxyl groups during multi-step synthesis processes.

- Nucleic Acid Chemistry: Used in the synthesis of phosphoramidite derivatives for oligonucleotide synthesis.

- Material Science: As a precursor in the development of nanomaterials and other advanced materials with specific functionalities .

Several compounds share structural similarities with 4-Methoxytrityl chloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methoxytriphenylmethyl chloride | Selective protecting agent for primary alcohols | |

| 4-Methoxyphenylmethanol | Alcohol form; lacks chlorination | |

| Trityl chloride | More general protecting group without methoxy group | |

| 4-Anisylchlorodiphenylmethane | Similar structure but with different substituents |

This compound's utility in synthesizing complex organic molecules underscores its importance in both academic research and industrial applications.

The formation of 4-methoxytrityl chloride proceeds predominantly through an SN1 nucleophilic substitution mechanism, characterized by a two-step process involving carbocation intermediates. In the first step, heterolytic cleavage of the carbon-chlorine bond in triphenylmethyl chloride derivatives generates a resonance-stabilized trityl carbocation. The 4-methoxy substituent on the aromatic ring enhances carbocation stability through electron-donating resonance effects, as the methoxy group’s oxygen atom delocalizes electron density into the aromatic system [4] [6]. This stabilization is critical for facilitating the formation of the carbocation intermediate, which exhibits a lifetime sufficient for subsequent nucleophilic attack [4].

Experimental studies on α-substituted 4-methoxybenzyl carbocations demonstrate that the methoxy group increases the rate of carbocation formation by approximately threefold compared to non-substituted analogs [4]. This acceleration arises from the synergistic interplay of hyperconjugation and inductive effects, where the methoxy group’s lone pairs stabilize the positive charge at the central carbon. Kinetic data from solvolysis reactions in trifluoroethanol–water systems further corroborate this, showing rate constants (k_s) of 3 × 10^7 s^–1 for α-methoxy-substituted carbocations [4]. The stability conferred by the methoxy group ensures that the carbocation intermediate persists long enough to react selectively with nucleophiles, a hallmark of SN1 mechanisms [3].

Role of Pyridine as a Base in Facilitating Ether Formation

Pyridine plays a dual role in the synthesis of 4-methoxytrityl-protected compounds: it acts as a Brønsted base to neutralize hydrogen chloride byproducts and forms transient complexes with the trityl carbocation to modulate reactivity. In benzene solutions, pyridine coordinates with triphenylmethyl chloride through weak non-covalent interactions, creating a tetrahedral complex that alters the reaction kinetics [6]. This complexation reduces the energy barrier for carbocation formation by stabilizing the transition state, as evidenced by a 30% decrease in the activation energy for methanolysis reactions when pyridine is present [6].

The base’s nucleophilicity also prevents protonation of the carbocation intermediate, which could otherwise lead to undesired side reactions such as E1 elimination. For example, in the protection of primary alcohols, pyridine ensures that the trityl group selectively binds to the hydroxyl oxygen by scavenging HCl, thereby shifting the equilibrium toward ether formation [6]. This is critical in multistep syntheses where competing reactions must be suppressed. Spectroscopic analyses of reaction mixtures confirm the absence of precipitates indicative of quaternary ammonium salt formation, supporting the hypothesis that pyridine’s role is primarily kinetic rather than stoichiometric [6].

Steric and Electronic Effects on Reactivity

The steric bulk of the trityl group and the electronic influence of the methoxy substituent jointly dictate the reactivity of 4-methoxytrityl chloride. The three phenyl rings create a shielded environment around the central carbon, rendering the compound highly selective for primary alcohols over secondary or tertiary alcohols. This selectivity arises because larger nucleophiles experience significant steric hindrance when approaching the carbocation, as demonstrated by kinetic studies showing a 10:1 preference for primary versus secondary alcohol protection under standard conditions [5].

Electronically, the para-methoxy group enhances the electrophilicity of the carbocation through resonance donation, while the ortho- and meta-phenyl rings provide inductive electron withdrawal. This electronic asymmetry ensures that the carbocation’s positive charge remains localized at the reaction site, increasing its susceptibility to nucleophilic attack. Comparative studies of trityl derivatives reveal that 4-methoxytrityl chloride reacts 20% faster with methanol than its non-substituted counterpart, a direct consequence of the methoxy group’s stabilizing effects [5].

Table 1: Comparative Reactivity of Trityl Derivatives

| Compound | Relative Reaction Rate (k_rel) | Preferred Nucleophile |

|---|---|---|

| 4-Methoxytrityl chloride | 1.20 | Primary alcohols |

| Triphenylmethyl chloride | 1.00 | Primary alcohols |

| 4-Nitrotrityl chloride | 0.85 | Secondary alcohols |

The table above illustrates how substituents modulate reactivity, with electron-donating groups like methoxy enhancing rates for primary alcohol protection [5] [6]. These insights underscore the importance of strategic functionalization in designing protecting groups for synthetic applications.

The conversion of 4-methoxytrityl chloride to its corresponding hexafluorophosphate salt represents a fundamental functional group interconversion that enhances the compound's reactivity and stability profile. This transformation proceeds through a halide exchange mechanism involving the substitution of the chloride ion with hexafluorophosphate [1] [2].

The reaction typically employs silver hexafluorophosphate as the halide abstraction reagent, following the general reaction pathway established for trityl chloride derivatives [1]. The mechanism involves initial formation of the trityl cation through silver-mediated chloride abstraction, followed by rapid association with the hexafluorophosphate anion. This process occurs readily in polar aprotic solvents such as dichloromethane or acetonitrile [3].

The resulting trityl hexafluorophosphate salt exhibits significantly different properties compared to the parent chloride. The hexafluorophosphate counterion provides enhanced stability in solution due to its lower nucleophilicity and greater charge delocalization compared to chloride [4]. This improved stability makes the hexafluorophosphate salt particularly valuable for applications requiring extended reaction times or elevated temperatures.

Mechanistic studies indicate that the conversion follows a dissociative pathway where the carbon-chlorine bond cleavage is the rate-determining step [4]. The methoxy substituent at the para position provides electronic stabilization to the resulting trityl cation through resonance donation, facilitating the heterolytic bond cleavage process [5].

| Reaction Parameter | Chloride Precursor | Hexafluorophosphate Product | Reference |

|---|---|---|---|

| Solubility in DCM | Moderate | High | [3] |

| Thermal Stability | 120-130°C | 140-150°C | [1] |

| Moisture Sensitivity | High | Moderate | [3] |

| Cation Stability | Moderate | Enhanced | [4] |

Interaction with Nucleophiles in Organic Media

The nucleophilic substitution behavior of 4-methoxytrityl chloride in organic media follows a well-established SN1 mechanism, with the reaction proceeding through the formation of a stabilized trityl cation intermediate [6] [7]. The presence of the para-methoxy group provides additional stabilization through resonance donation, making this compound more reactive toward nucleophiles compared to unsubstituted trityl chloride [8].

In organic solvents, the reaction mechanism involves initial ionization of the carbon-chlorine bond to generate the trityl cation, followed by nucleophilic attack at the electrophilic carbon center [6]. The rate-determining step is typically the formation of the carbocation, which is facilitated by the electron-donating methoxy substituent [5].

Solvent effects play a crucial role in determining both the reaction rate and selectivity. Polar aprotic solvents such as tetrahydrofuran and acetonitrile enhance the reaction rate by stabilizing the ionic intermediates, while also improving selectivity for primary over secondary nucleophiles [9]. In contrast, less polar solvents like dichloromethane tend to favor competing side reactions and reduced selectivity [6].

The interaction with alcohols represents the most common nucleophilic substitution reaction, proceeding efficiently under mild conditions in the presence of base [10]. Primary alcohols react preferentially over secondary alcohols due to steric considerations, with the reaction typically requiring 2-6 hours at room temperature [9]. The mechanism involves rapid pre-equilibrium formation of the trityl cation followed by nucleophilic attack of the alcohol [6].

Amine nucleophiles react similarly, though the reaction requires more careful control due to the potential for multiple substitution products. The use of hindered bases such as diisopropylethylamine helps prevent competitive reactions and improves yields . Thiol nucleophiles demonstrate particularly high reactivity, often completing the reaction within minutes under appropriate conditions [12].

| Nucleophile Type | Reaction Time | Preferred Solvent | Base Required | Yield Range | Reference |

|---|---|---|---|---|---|

| Primary Alcohols | 2-6 hours | Tetrahydrofuran | Pyridine/DIPEA | 80-95% | [9] [6] |

| Secondary Alcohols | 6-24 hours | Tetrahydrofuran | Pyridine/DIPEA | 60-80% | [9] |

| Primary Amines | 1-4 hours | Dichloromethane | Triethylamine | 70-90% | [6] |

| Thiols | 15-60 minutes | Dichloromethane | Pyridine | 85-95% | [12] [13] |

Thermal and Acid-Catalyzed Decomposition Pathways

The thermal decomposition of 4-methoxytrityl chloride follows a complex multi-step mechanism involving both homolytic and heterolytic bond cleavage pathways. Initial decomposition begins at temperatures around 120-130°C, with the onset temperature being slightly lower than that of unsubstituted trityl chloride due to the electron-donating effect of the methoxy group [14] [15].

At moderate temperatures (120-150°C), the primary decomposition pathway involves heterolytic cleavage of the carbon-chlorine bond, leading to formation of the trityl cation and chloride anion [14]. The resulting cation can undergo various reactions including hydrolysis to form trityl alcohol when trace moisture is present, or rearrangement reactions leading to more complex decomposition products [16].

As temperature increases beyond 170°C, the decomposition rate increases dramatically, with a half-life of approximately 20 minutes under these conditions [14]. The accelerated decomposition at higher temperatures suggests the involvement of radical chain processes, consistent with observations for related trityl compounds [15]. The decomposition products at these elevated temperatures include complex mixtures of aromatic compounds, carbon dioxide, and hydrogen chloride [17].

Acid-catalyzed decomposition represents a distinct pathway that proceeds through protonation of the methoxy group or direct protonation of the aromatic system, depending on the acid strength and reaction conditions [18]. Treatment with mild acids such as 1-5% trifluoroacetic acid in dichloromethane results in controlled hydrolysis to trityl alcohol with half-lives ranging from 0.5-2 hours [9] [19].

The presence of water dramatically accelerates decomposition through hydrolysis reactions. The compound is highly moisture-sensitive, undergoing immediate decomposition upon exposure to ambient humidity [17] [20]. This sensitivity necessitates storage under inert atmosphere conditions with rigorous exclusion of moisture [21].

| Decomposition Conditions | Temperature | Half-life | Primary Products | Mechanism Type | Reference |

|---|---|---|---|---|---|

| Thermal (Onset) | 120-130°C | Hours | Trityl alcohol, HCl | Heterolytic | [14] [15] |

| Thermal (Rapid) | 170°C | 20 minutes | Complex mixtures | Radical chain | [14] [15] |

| Acid-catalyzed | 25°C | 0.5-2 hours | Trityl alcohol | Protonation/hydrolysis | [9] [19] |

| Moisture exposure | 25°C | Minutes | Trityl alcohol, HCl | Hydrolysis | [17] [20] |

| Photochemical | 25°C | Hours-days | Oxidation products | Radical | [14] [15] |

Photochemical decomposition represents another important degradation pathway, particularly relevant for storage and handling considerations. Under ambient light conditions, the compound undergoes gradual decomposition with half-lives ranging from hours to days depending on the intensity and wavelength of light exposure [14] [15]. The photochemical pathway involves initial photoexcitation followed by homolytic bond cleavage and subsequent radical reactions leading to oxidation products and polymer formation.

The stability of 4-methoxytrityl chloride can be significantly enhanced through appropriate storage conditions. Maintaining the compound under inert atmosphere at reduced temperature (2-8°C) and protection from light minimizes all decomposition pathways and allows for extended storage periods [22] [17]. The use of desiccants and sealed containers further improves stability by preventing moisture ingress.

XLogP3

GHS Hazard Statements

H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant